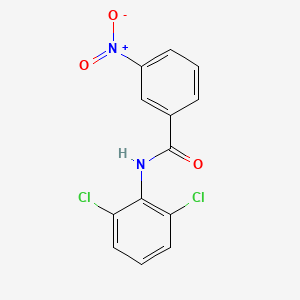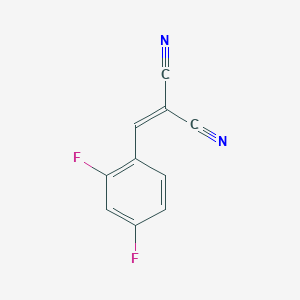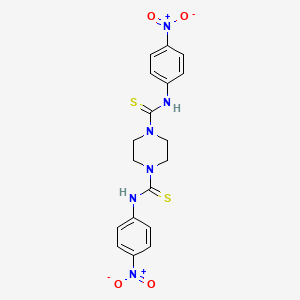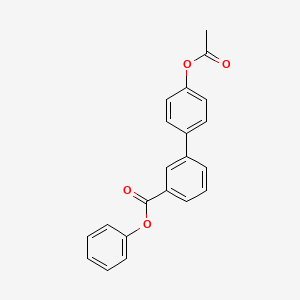![molecular formula C16H21NO2 B5769841 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide, also known as CFA, is a chemical compound used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of various substances on the body. CFA has been found to have a wide range of applications in the field of scientific research, including studying the mechanism of action of different compounds and their effects on the body.
作用机制
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide is not well understood. However, it is believed to interact with specific receptors in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide in lab experiments is that it is a synthetic compound, which means that it is readily available and can be produced in large quantities. Additionally, this compound has been extensively studied, and its properties and effects are well understood. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the effects of compounds found in nature. Additionally, this compound may have different effects on different cell types, which can complicate its use in experiments.
未来方向
There are many future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide. One potential area of research is the development of new compounds that are based on the structure of this compound. Additionally, this compound could be used to study the effects of different compounds on specific receptors in the body. Finally, this compound could be used to develop new treatments for diseases that are characterized by inflammation and oxidative stress.
Conclusion
In conclusion, this compound is a synthetic compound that is used in scientific research to study the mechanism of action of different compounds and their effects on the body. It has a wide range of applications in the field of scientific research, including studying the biochemical and physiological effects of various substances on the body. While there are advantages and limitations to using this compound in lab experiments, it remains an important tool for studying the effects of different compounds on the body.
合成方法
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide is synthesized through a series of chemical reactions. The starting material for the synthesis is 5-methyl-2-furfural, which is reacted with ethyl acrylate to form a furan-acrylic ester. The furan-acrylic ester is then reacted with cyclohexene to form a cyclohexenyl furan-acrylic ester. Finally, the cyclohexenyl furan-acrylic ester is reacted with ammonia to form this compound.
科学研究应用
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide is used in scientific research to study the mechanism of action of different compounds and their effects on the body. It is commonly used as a substrate for testing the activity of various enzymes, including proteases and kinases. This compound is also used as a tool for studying the binding affinity of different compounds to specific receptors in the body.
属性
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13-7-8-15(19-13)9-10-16(18)17-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQOTXDWZNFJDA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5769779.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)

![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)


![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)

![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)